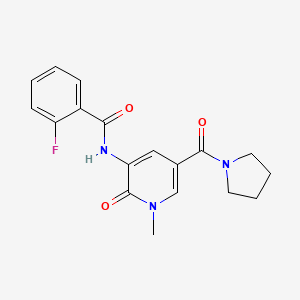

2-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-21-11-12(17(24)22-8-4-5-9-22)10-15(18(21)25)20-16(23)13-6-2-3-7-14(13)19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNUBNFRODDCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)NC(=O)C2=CC=CC=C2F)C(=O)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide, also known by its CAS number 1207002-54-7, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FN3O3, with a molecular weight of approximately 343.35 g/mol. The structure includes a fluorine atom, a pyrrolidine ring, and a dihydropyridine moiety, which may contribute to its biological activity.

Research indicates that this compound may interact with various biological targets, notably within the central nervous system. The dihydropyridine structure is known for its role in modulating calcium channels, which are critical in neurotransmission and muscle contraction. Additionally, the presence of the fluorine atom can enhance lipophilicity and bioavailability, potentially increasing the compound's efficacy in vivo.

Anticonvulsant Activity

One significant area of research focuses on the compound's potential anticonvulsant properties. Studies have shown that related dihydropyridine derivatives can act as noncompetitive antagonists at AMPA-type glutamate receptors, which are implicated in excitatory neurotransmission and seizure activity. For instance, compounds structurally similar to this compound have demonstrated IC50 values in the low nanomolar range against AMPA-induced calcium influx assays .

Cytotoxicity and Cancer Research

The compound's biological profile also suggests potential cytotoxic effects against various cancer cell lines. Preliminary studies have indicated that it may induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death and survival . Further investigations are needed to delineate these pathways clearly.

Case Studies and Research Findings

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

Scientific Research Applications

Structure

The compound features a fluorine atom on the benzamide moiety, which may enhance its binding affinity to biological targets. The presence of a pyrrolidine ring and a carbonyl group contributes to its potential reactivity and biological activity.

Pharmacological Research

Anticancer Activity : Research indicates that compounds similar to 2-fluoro-N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide exhibit promising anticancer properties. The compound may inhibit specific enzymes involved in cancer cell proliferation, making it a candidate for further development as an anticancer drug.

Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents suggest it may modulate pathways involved in neurodegenerative diseases. Preliminary studies could explore its role in protecting neuronal cells from oxidative stress and apoptosis.

Biochemical Studies

Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP is a strategic target in cancer therapy, particularly in tumors with defective DNA repair pathways.

| Enzyme | Inhibition Type | Potential Applications |

|---|---|---|

| PARP | Competitive | Cancer therapy |

| Kinases | Noncompetitive | Signal transduction modulation |

Synthetic Chemistry

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its synthesis provides insights into the development of new methodologies for creating complex organic molecules.

Case Study 1: Antitumor Activity

A study conducted on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection

In vitro studies showed that compounds with structural similarities protected neuronal cells from glutamate-induced toxicity. This suggests potential applications in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Compound 1 : N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)benzamide ()

- Key Difference : Lacks the 2-fluoro substitution on the benzamide ring.

- Metabolic Stability: Fluorine often blocks metabolic oxidation; thus, Compound 1 may exhibit faster hepatic clearance.

Compound 2 : 4-{5-[1-(4-cyclopropanecarbonylphenoxy)propyl]-1,2,4-oxadiazol-3-yl}-2-fluoro-N-(1-hydroxypropan-2-yl)benzamide ()

- Key Differences: Retains the 2-fluoro benzamide group but replaces the dihydropyridinone core with a 1,2,4-oxadiazole ring. The R-group is a polar 1-hydroxypropan-2-yl substituent.

- Implications: Solubility: The hydroxypropan group increases hydrophilicity, improving aqueous solubility. Target Interaction: The oxadiazole ring may alter binding modes compared to the dihydropyridinone scaffold.

Predicted Physicochemical and Pharmacokinetic Properties

Q & A

Basic Question

- 1H/13C NMR : Assign the dihydropyridinone NH (δ ~10–12 ppm) and pyrrolidine carbonyl (δ ~170 ppm) to confirm connectivity.

- HRMS : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98%) .

Advanced Method

Dynamic NMR (DNMR) can probe rotational barriers in the benzamide group. For example, coalescence temperatures near 50°C in DMSO-d6 indicate restricted rotation due to steric hindrance from the fluorine substituent .

How do structural modifications (e.g., fluorine substitution) impact biological activity?

Advanced Question

A structure-activity relationship (SAR) study requires docking simulations (e.g., AutoDock Vina) and in vitro assays . Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). For analogs like N-(pyrazolo[3,4-d]pyrimidinyl)benzamide , fluorine at the 2-position increased IC50 values by 10-fold compared to non-fluorinated derivatives .

What are common contradictions in reported synthetic yields, and how can they be resolved?

Advanced Question

Discrepancies in yields (e.g., 70% vs. 50%) arise from solvent polarity and catalyst choice. For example, using DMF vs. THF in amide coupling alters reaction rates due to DMF’s high polarity stabilizing transition states. Reproducibility requires strict control of anhydrous conditions and inert atmospheres (Ar/N2). Validate via reaction monitoring (TLC/LCMS) at 2-hour intervals .

How to design stability studies under physiological conditions?

Q. Advanced Methodology

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h. Monitor degradation via LCMS.

- Thermal Stability : Use DSC/TGA to identify decomposition points (>150°C common for benzamides).

- Light Sensitivity : UV-Vis spectroscopy (λ 200–400 nm) detects photo-oxidation of the dihydropyridinone ring .

What computational tools predict metabolic pathways for this compound?

Q. Advanced Toolset

- MetaSite : Predicts CYP450-mediated oxidation sites (e.g., pyrrolidine ring).

- SwissADME : Estimates logP (~2.5) and BBB permeability (low due to amide groups).

- Molecular Dynamics (MD) : Simulates binding to serum albumin to assess plasma protein binding .

How to address discrepancies in crystallographic vs. NMR-derived conformations?

Advanced Analysis

SC-XRD provides static snapshots, while NMR captures dynamic equilibria. For example, a boat conformation observed in crystals may shift to a chair form in solution due to solvent interactions. Use NOESY/ROESY to detect through-space correlations (e.g., pyrrolidine CH2 to benzamide protons) and validate MD simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.